molecular formula C13H12O5 B2489112 [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid CAS No. 169116-78-3

[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid

Cat. No.: B2489112
CAS No.: 169116-78-3
M. Wt: 248.234
InChI Key: KULJTNRHGAFYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid is a useful research compound. Its molecular formula is C13H12O5 and its molecular weight is 248.234. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • A study by Čačić et al. (2006) synthesized derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and found them to be key intermediates for the synthesis of compounds with potential antimicrobial activity. This suggests possible applications in the development of new antimicrobial agents (Čačić et al., 2006).

Antineoplastic Activity

  • Research by Gašparová et al. (2013) highlighted the synthesis of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives. These compounds exhibited significant antineoplastic activities against human tumor cell lines, indicating their potential in cancer treatment (Gašparová et al., 2013).

Antioxidant Activity

  • Kadhum et al. (2011) synthesized new coumarin derivatives and evaluated their antioxidant activity. This research suggests that derivatives of 2-oxo-2H-chromen can be utilized in the development of antioxidant agents (Kadhum et al., 2011).

Photoactive Cellulose Derivatives

  • A study by Wondraczek et al. (2012) involved the synthesis of photoactive derivatives of cellulose using 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. This application is significant in the design of smart materials and photochemistry (Wondraczek et al., 2012).

Properties

IUPAC Name

2-(4,7-dimethyl-2-oxochromen-5-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-7-3-9(17-6-11(14)15)13-8(2)5-12(16)18-10(13)4-7/h3-5H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULJTNRHGAFYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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